molecular formula C12H28N3Sn+ B12062072 (E)-imino(tributylstannylimino)azanium

(E)-imino(tributylstannylimino)azanium

Cat. No.: B12062072
M. Wt: 333.08 g/mol
InChI Key: YBEKTUVUAQINCU-UHFFFAOYSA-N
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Description

(E)-Imino(tributylstannylimino)azanium is a structurally complex organotin compound characterized by a tributylstannyl group (Sn(C₄H₉)₃) bonded to an imino (NH) moiety, which is further linked to an azanium (NH₄⁺-like) group. The (E)-configuration indicates the trans spatial arrangement of substituents around the central nitrogen-tin bond. This compound is primarily utilized in synthetic organic chemistry as a catalyst or intermediate due to the electrophilic nature of the tin center, which facilitates nucleophilic substitutions or cross-coupling reactions.

Properties

Molecular Formula

C12H28N3Sn+

Molecular Weight

333.08 g/mol

IUPAC Name

imino(tributylstannylimino)azanium

InChI

InChI=1S/3C4H9.HN3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H;/q;;;;+1

InChI Key

YBEKTUVUAQINCU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=[N+]=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azidotributyltin(IV) is typically synthesized through a salt metathesis reaction involving tributyltin chloride and sodium azide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 8°C) to ensure the stability of the azide group .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to prevent the decomposition of the azide group and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Azidotributyltin(IV) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of azidotributyltin(IV) involves its ability to participate in cycloaddition reactions, forming stable tetrazole rings. These tetrazole rings can then interact with biological targets, such as angiotensin II receptors, to exert their effects. The azide group in azidotributyltin(IV) is highly reactive, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Structural Comparison with Organotin Compounds

Organotin compounds share a tin-carbon bond but differ in substituents and functional groups. Key structural analogs include:

Compound Key Structural Features Applications Toxicity Profile
(E)-Imino(tributylstannylimino)azanium Sn(C₄H₉)₃, imino, azanium Catalysis, intermediates High (typical of organotins)
Tributyltin chloride Sn(C₄H₉)₃Cl Biocides, antifouling agents Highly toxic, banned in many regions
Triphenyltin acetate Sn(C₆H₅)₃O₂CCH₃ Agricultural fungicide Carcinogenic, endocrine disruptor

The tributylstannyl group in (E)-imino(tributylstannylimino)azanium enhances its Lewis acidity compared to aryl-substituted analogs like triphenyltin acetate, making it more reactive in catalytic applications.

Functional Comparison with Azanium Salts

Azanium (ammonium) salts vary widely in biological and chemical behavior based on their substituents. A notable example from the provided evidence is [5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methylimino-imino-azanium (CAS 42204-43-3), a nucleoside analog with a purine base and oxolane (sugar-like) ring.

Property (E)-Imino(tributylstannylimino)azanium CAS 42204-43-3 (Azanium Nucleoside)
Primary Use Catalysis, synthetic chemistry Medicinal (antiviral/anticancer)
Key Functional Groups Tributylstannyl, imino, azanium Purine, oxolane, azanium
Solubility Likely polar organic solvents Aqueous-compatible (due to hydroxyl)
Toxicity High (organotin-related) Moderate (therapeutic index-dependent)

The CAS 42204-43-3 compound’s medicinal application contrasts sharply with the industrial and synthetic uses of (E)-imino(tributylstannylimino)azanium, underscoring how structural modifications dictate functional roles.

Application-Based Comparison with Medicinal Compounds

While (E)-imino(tributylstannylimino)azanium lacks documented pharmaceutical use, the CAS 42204-43-3 compound exemplifies azanium derivatives in medicine. In contrast, the tin center in the target compound renders it unsuitable for therapeutic use due to toxicity concerns.

Research Findings on Reactivity and Toxicity

  • Reactivity: The tributylstannyl group in (E)-imino(tributylstannylimino)azanium promotes Stille-type couplings, but its instability in aqueous environments limits biomedical applications.
  • Toxicity: Organotins disrupt mitochondrial function and lipid metabolism, with tributyltin compounds showing EC₅₀ values <1 µM in aquatic organisms. In contrast, azanium nucleosides like CAS 42204-43-3 are designed for selective cytotoxicity against pathogens or cancer cells.

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